molecular formula C9H7BrN2 B11884508 2-Bromo-5-methylquinazoline

2-Bromo-5-methylquinazoline

Katalognummer: B11884508
Molekulargewicht: 223.07 g/mol
InChI-Schlüssel: KTXMTDHQEPLTNA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-5-methylquinazoline is a heterocyclic aromatic organic compound that belongs to the quinazoline family Quinazolines are nitrogen-containing heterocycles known for their diverse biological activities and significant roles in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-methylquinazoline typically involves the bromination of 5-methylquinazoline. One common method is the electrophilic aromatic substitution reaction, where 5-methylquinazoline is treated with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 2-position.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors provide better control over reaction parameters, leading to higher yields and purity of the final product. The use of environmentally friendly brominating agents and catalysts is also explored to minimize the environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Bromo-5-methylquinazoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or an aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The quinazoline ring can be reduced to form dihydroquinazoline derivatives using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

    Substitution: 2-Amino-5-methylquinazoline, 2-Thio-5-methylquinazoline.

    Oxidation: this compound-4-carboxylic acid.

    Reduction: 2-Bromo-5-methyl-1,2-dihydroquinazoline.

Wissenschaftliche Forschungsanwendungen

2-Bromo-5-methylquinazoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its role in developing new pharmaceuticals targeting specific biological pathways.

    Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-Bromo-5-methylquinazoline involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or receptors involved in critical cellular processes. For example, quinazoline derivatives are known to inhibit tyrosine kinases, which play a role in cell signaling and cancer progression. The bromine and methyl groups enhance the compound’s binding affinity and specificity towards these targets.

Vergleich Mit ähnlichen Verbindungen

  • 2-Chloro-5-methylquinazoline
  • 2-Fluoro-5-methylquinazoline
  • 2-Iodo-5-methylquinazoline

Comparison: 2-Bromo-5-methylquinazoline is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro, fluoro, and iodo counterparts. Bromine’s larger atomic size and higher polarizability influence the compound’s chemical behavior and interactions with biological targets, making it a valuable compound for specific applications.

Eigenschaften

Molekularformel

C9H7BrN2

Molekulargewicht

223.07 g/mol

IUPAC-Name

2-bromo-5-methylquinazoline

InChI

InChI=1S/C9H7BrN2/c1-6-3-2-4-8-7(6)5-11-9(10)12-8/h2-5H,1H3

InChI-Schlüssel

KTXMTDHQEPLTNA-UHFFFAOYSA-N

Kanonische SMILES

CC1=C2C=NC(=NC2=CC=C1)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.